molecular formula C19H20N4O2S B2741436 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2097888-22-5

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2741436
CAS No.: 2097888-22-5
M. Wt: 368.46
InChI Key: PRNSXVBTJKCWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anti-mycobacterial Chemotypes

One study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with potential anti-mycobacterial activity. The research involved the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis. Seventeen compounds exhibited promising anti-mycobacterial potential with MIC values in the low μM range, showcasing a new avenue for tuberculosis treatment research (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis and evaluation of new pyridine derivatives incorporating benzothiazole units for antimicrobial activity. These compounds were tested against various strains of bacteria and fungi, displaying variable and modest activity. This research contributes to the ongoing search for new antimicrobial agents (Patel et al., 2011).

Neuroprotective Agents

Research on symmetrical aryl linked bis-iminothiazolidinones explored their potential as monoamine oxidase inhibitors, offering new possibilities for treating neurodegenerative disorders like Parkinson's disease. The study revealed that most of the compounds exhibited good inhibitory efficacy against monoamine oxidases, with molecular docking studies providing insights into enzyme-inhibitor interactions (Abbas et al., 2017).

Antiproliferative Activity

The synthesis and structural exploration of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated antiproliferative activity, indicating potential uses in cancer research. The compound's structure was characterized using various spectroscopic methods, and its stability was analyzed through Hirshfeld surface analysis (Prasad et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The specific target within the Mtb organism is Pantothenate synthetase .

Mode of Action

It’s likely that it interacts with its target, pantothenate synthetase, leading to inhibition of the enzyme’s function . This interaction could potentially disrupt the synthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the bacteria.

Biochemical Pathways

The compound’s interaction with Pantothenate synthetase disrupts the synthesis of coenzyme A in the Mtb organism . Coenzyme A is crucial for various biochemical pathways, including the Krebs cycle and fatty acid synthesis. Disruption of these pathways can lead to the death of the bacteria.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that they have been optimized for good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mtb organisms . This is achieved by disrupting the synthesis of coenzyme A, which is essential for the bacteria’s survival and proliferation.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-8-13(2)22-19(21-12)25-15-4-3-7-23(10-15)18(24)14-5-6-16-17(9-14)26-11-20-16/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNSXVBTJKCWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.